molecular formula C13H17FN2O2 B7472100 N-(3-acetamido-4-fluorophenyl)-2,2-dimethylpropanamide

N-(3-acetamido-4-fluorophenyl)-2,2-dimethylpropanamide

Cat. No. B7472100
M. Wt: 252.28 g/mol
InChI Key: POOMGJCTFLYJOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetamido-4-fluorophenyl)-2,2-dimethylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential use as a drug. It is commonly referred to as AF-DX 116 and has been studied for its effects on the muscarinic acetylcholine receptor.

Mechanism of Action

AF-DX 116 works by binding to the muscarinic acetylcholine receptor and preventing the activation of the receptor by acetylcholine. This leads to a decrease in the activity of the receptor and its downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AF-DX 116 are related to its effects on the muscarinic acetylcholine receptor. By blocking the receptor, AF-DX 116 can lead to a decrease in the activity of the parasympathetic nervous system, which is responsible for regulating involuntary functions such as heart rate and digestion.

Advantages and Limitations for Lab Experiments

One advantage of using AF-DX 116 in lab experiments is its potency as a muscarinic acetylcholine receptor antagonist. This allows for precise control over the activity of the receptor and its downstream signaling pathways. However, one limitation is its specificity for the muscarinic acetylcholine receptor, which may limit its use in studying other signaling pathways.

Future Directions

There are several potential future directions for research on AF-DX 116. One area of interest is its potential therapeutic applications in diseases such as Alzheimer's and Parkinson's. Additionally, further research could be done to understand the downstream effects of muscarinic acetylcholine receptor blockade and its potential implications for other signaling pathways. Finally, there is potential for the development of more potent and specific muscarinic acetylcholine receptor antagonists based on the structure of AF-DX 116.

Synthesis Methods

The synthesis of AF-DX 116 involves the reaction of 3-acetamido-4-fluoroaniline with 2,2-dimethylpropanoic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified through crystallization or chromatography.

Scientific Research Applications

AF-DX 116 has been extensively studied for its effects on the muscarinic acetylcholine receptor. It has been shown to be a potent antagonist, meaning it blocks the receptor from being activated by acetylcholine. This has potential therapeutic applications in diseases such as Alzheimer's, Parkinson's, and schizophrenia.

properties

IUPAC Name

N-(3-acetamido-4-fluorophenyl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2/c1-8(17)15-11-7-9(5-6-10(11)14)16-12(18)13(2,3)4/h5-7H,1-4H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOMGJCTFLYJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)NC(=O)C(C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetamido-4-fluorophenyl)-2,2-dimethylpropanamide

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